5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride is a chemical compound with the molecular formula and a molecular weight of 175.62 g/mol. It is classified as a hydrochloride salt, which indicates that it is a protonated form of the base compound. The compound is recognized for its potential biological activities, making it of interest in various scientific fields.
This compound can be sourced from various suppliers, including VWR International and Sigma-Aldrich, where it is often classified under hazardous materials due to its irritant properties. It has been assigned the CAS number 1185303-98-3 and has been identified with the MDL number MFCD12028534 . The compound falls under the category of oxadiazoles, a class known for their diverse biological activities.
The synthesis of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride typically involves several key steps:
The compound can undergo various chemical reactions typical of oxadiazoles:
These reactions highlight the versatility of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride in synthetic organic chemistry .
While specific mechanisms of action for 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride are still under investigation, compounds within this class have shown potential interactions with biological targets such as enzymes and receptors. Preliminary studies suggest that they may exhibit antimicrobial or antiviral properties through inhibition of target pathways or interference with cellular processes .
The physical properties include:
The chemical properties include:
Relevant data includes safety classifications indicating that it may cause skin irritation or respiratory issues upon exposure .
5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride has several applications in scientific research:
The synthesis of 5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hinges on convergent strategies that assemble the oxadiazole ring onto a prefunctionalized azetidine core. The predominant approach involves heterocyclization between amidoximes and acyl donors. Specifically, 3-cyanomethyl azetidine intermediates undergo reaction with hydroxylamine to form amidoximes, which then undergo cyclodehydration with acetyl donors (e.g., acetic anhydride) to yield the 3-methyl-1,2,4-oxadiazole ring. Microwave irradiation (MWI) significantly enhances this step, reducing reaction times to 15–30 minutes and improving yields to 65–78% by minimizing thermal decomposition [7]. Alternative pathways employ preformed oxadiazole carboxylates, where 5-(chlorocarbonyl)-3-methyl-1,2,4-oxadiazole undergoes nucleophilic substitution with N-Boc-azetidin-3-amine, followed by acid-mediated deprotection and hydrochlorination. This method affords the target compound in high purity (>95%) but requires stringent anhydrous conditions to avoid ester hydrolysis [4] .
Table 1: Cyclization Methods for Azetidine-Oxadiazole Hybrids
Starting Material | Cyclization Agent | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
3-(Cyanomethyl)azetidine | Acetic anhydride | MWI, 150°C, 20 min | 78 | Rapid, high efficiency |
N-Boc-Azetidin-3-amine | 5-(Chlorocarbonyl)-3-methyl-1,2,4-oxadiazole | DCM, TEA, 0°C→RT | 68 | Excellent regioselectivity |
Azetidin-3-yl amidoxime | Acetyl chloride | Pyridine, reflux | 52 | Simple purification |
Azetidine precursors for oxadiazole hybridization are efficiently derived from β-lactam frameworks. Azetidin-3-one, accessible via Beckmann rearrangement of cyclobutanone oxime, serves as a versatile synthon. The Horner-Wadsworth-Emmons (HWE) reaction transforms this ketone into methyl 2-(N-Boc-azetidin-3-ylidene)acetate using triethyl phosphonoacetate and NaH (72% yield). Subsequent hydrogenation (Pd/C, H₂) saturates the exocyclic alkene, providing methyl 2-(N-Boc-azetidin-3-yl)acetate—a direct precursor to the cyanomethyl intermediate [8]. Alternatively, Staudinger ketene-imine cycloadditions construct the azetidine ring from imines and chloroacetyl chloride, though this route suffers from poor stereocontrol. For C-3 functionalization, aza-Michael additions are pivotal: Methyl 2-(N-Boc-azetidin-3-ylidene)acetate reacts with NH-heterocycles (e.g., pyrazole) under DBU catalysis, enabling introduction of pharmacologically relevant side chains prior to oxadiazole formation [8] [4].
Oxadiazole ring construction benefits from catalytic coupling strategies. Copper(I)-catalyzed cycloadditions between nitriles and amidoximes enable oxadiazole formation under mild conditions. For example, 3-cyanomethyl azetidine reacts with acetamidoxime (itself from acetonitrile and hydroxylamine) using CuCl (10 mol%) and DMAP in toluene at 80°C, yielding the oxadiazole-azetidine hybrid in 70% yield. Organocatalysts like T3P® (propylphosphonic anhydride) facilitate dehydrative cyclization of amidoximes with carboxylic acids, achieving yields up to 68% without racemization of chiral azetidine centers. This method is particularly valuable for acid-sensitive substrates, as it operates at ambient temperature and neutral pH [7] [6]. Notably, palladium-mediated cross-couplings (e.g., Suzuki-Miyaura) are unsuitable for direct oxadiazole formation due to the ring’s sensitivity to transition metals but are employed for post-cyclization modifications of halogenated derivatives [4].
Regioselective functionalization of the 1,2,4-oxadiazole ring exploits electronic bias at C-5 and C-3 positions. The 5-(azetidin-3-yl) group activates C-5 toward electrophilic substitution, permitting bromination with NBS (N-bromosuccinimide) to yield 5-(bromomethyl) derivatives—key intermediates for nucleophilic displacements. Conversely, C-3 methyl group deprotonation (n-BuLi, −78°C) generates nucleophilic anions that react with aldehydes or alkyl halides to afford branched chains. Protection-deprotection strategies are often mandatory: The azetidine nitrogen is shielded as a tert-butyl carbamate (Boc) during oxadiazole alkylation to prevent quaternization. Hydrogenolysis of the Boc group (HCl/dioxane) then liberates the hydrochloride salt. For C-5-aryl variants, regioselective cyclization of amidoximes with aromatic carboxylic acids using T3P® yields 3-aryl-5-(azetidin-3-yl)-1,2,4-oxadiazoles, though methyl derivatives require harsher conditions due to reduced electrophilicity [4] [6].
Table 2: Regioselective Modification Pathways
Reaction Type | Site Modified | Reagents/Conditions | Key Product | Regioselectivity |
---|---|---|---|---|
Electrophilic bromination | C-5 (oxadiazole) | NBS, AIBN, CCl₄, reflux | 5-(Bromomethyl)-3-(azetidin-3-yl)-1,2,4-oxadiazole | >95% C-5 selectivity |
Deprotonation/alkylation | C-3 (methyl) | n-BuLi, THF, −78°C; R-X | 3-(1-Hydroxyethyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole | Exclusive C-3 attack |
Nucleophilic aromatic substitution | C-5 (brominated) | R-NH₂, DIPEA, DMSO, 100°C | 5-(Aminoalkyl)-3-(azetidin-3-yl)-1,2,4-oxadiazole | No competing reactions |
Stereoselective synthesis of chiral azetidine precursors dictates the three-dimensional profile of the final hybrid. Chiral pool strategies utilize enantiopure β-amino acids (e.g., L-azetidine-2-carboxylic acid) as starting materials, but C-3 functionalization often erodes stereopurity. Asymmetric catalysis offers superior control: Rhodium(II)-catalyzed N-H insertions into azetidin-3-ones using diazo compounds (e.g., ethyl diazoacetate) yield α-substituted azetidines with 88–92% ee when employing chiral dirhodium catalysts like Rh₂(S-DOSP)₄. For existing azetidines, dynamic kinetic resolutions during N-acylation or ring expansions mitigate racemization. Notably, oxadiazole formation (via amidoxime cyclization) proceeds without epimerization at C-3 of the azetidine, as confirmed by chiral HPLC analysis of 5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride (≥99% ee) when starting from enantiopure azetidine-3-acetic acid [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: